Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate
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Overview
Description
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate typically involves the acylation of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, thereby affecting nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 1-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Uniqueness
Methyl 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-methyl-2-oxoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-10-7-9(12(15)16-2)4-3-8(10)5-6-11(13)14/h3-7H,1-2H3 |
InChI Key |
XCTBEJMLILGUTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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